molecular formula C11H28INOSi B13749119 Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide CAS No. 21654-73-9

Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide

Cat. No.: B13749119
CAS No.: 21654-73-9
M. Wt: 345.34 g/mol
InChI Key: QCMRYXAOMLACLY-UHFFFAOYSA-M
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Description

Chemical Structure:
This compound is a quaternary ammonium salt with the following substituents on the nitrogen atom:

  • Two methyl groups (-CH₃),
  • A 2-hydroxyethyl group (-CH₂CH₂OH),
  • A triethylsilylmethyl group (-CH₂-Si(CH₂CH₃)₃).
    The counterion is iodide (I⁻). Its unique structural features include the triethylsilylmethyl group, which introduces significant lipophilicity, and the 2-hydroxyethyl group, which provides hydrophilicity.

For this compound, the triethylsilylmethyl group likely requires a silylation step using reagents such as triethylsilyl chloride.

Applications: Quaternary ammonium salts are widely used as surfactants, ionic liquids, and catalysts . The triethylsilylmethyl group may enhance solubility in non-polar media, making it suitable for specialized applications in polymer chemistry or phase-transfer catalysis.

Properties

CAS No.

21654-73-9

Molecular Formula

C11H28INOSi

Molecular Weight

345.34 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(triethylsilylmethyl)azanium;iodide

InChI

InChI=1S/C11H28NOSi.HI/c1-6-14(7-2,8-3)11-12(4,5)9-10-13;/h13H,6-11H2,1-5H3;1H/q+1;/p-1

InChI Key

QCMRYXAOMLACLY-UHFFFAOYSA-M

Canonical SMILES

CC[Si](CC)(CC)C[N+](C)(C)CCO.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of quaternary ammonium iodides bearing silylmethyl substituents typically involves the nucleophilic substitution of a tertiary amine with a silylmethyl halide, often an iodide due to its superior leaving group ability. The synthetic route can be summarized as follows:

Preparation of Triethylsilylmethyl Iodide

The triethylsilylmethyl iodide is a key electrophilic intermediate. It can be prepared by halide exchange (Finkelstein reaction) from the corresponding chloride:

  • Reaction:
    Triethylsilylmethyl chloride + Sodium iodide → Triethylsilylmethyl iodide + Sodium chloride

  • Conditions:

    • Solvent: Dry acetone
    • Temperature: Ambient to reflux
    • Time: Several hours to overnight
  • Reference:
    The Finkelstein halide exchange is a well-documented method to increase the reactivity of alkyl halides by converting chlorides to iodides, as reported in synthesis studies involving silylmethyl derivatives.

Quaternization Reaction with Dimethyl(2-hydroxyethyl)amine

The quaternary ammonium salt is formed by reacting the tertiary amine, dimethyl(2-hydroxyethyl)amine, with triethylsilylmethyl iodide:

  • Reaction:
    Dimethyl(2-hydroxyethyl)amine + Triethylsilylmethyl iodide → this compound

  • Mechanism:
    The nucleophilic nitrogen of the tertiary amine attacks the electrophilic carbon attached to the triethylsilyl group, displacing iodide and forming the quaternary ammonium salt.

  • Conditions:

    • Solvent: Aprotic solvents such as THF or acetonitrile are preferred
    • Temperature: Ambient to mild heating (25–60 °C)
    • Time: Several hours to overnight
  • Notes:
    Attempts to use chlorides directly in the quaternization step often fail or result in low yields due to poor leaving group ability, as observed in related silylmethylcyclopropane syntheses.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes References
Finkelstein reaction Triethylsilylmethyl chloride + NaI, dry acetone, reflux, 12–24 h Moderate (50–70%) Conversion to iodide improves reactivity
Quaternization Dimethyl(2-hydroxyethyl)amine + triethylsilylmethyl iodide, THF or MeCN, 25–60 °C, overnight High (70–90%) Iodide preferred over chloride for yield
Alternative Grignard approach Cyclopropylmagnesium bromide + chloromethylsilane, THF, reflux Low/No yield Chloride poor electrophile, reaction failed

Research Findings and Mechanistic Insights

  • The enhanced electrophilicity of the iodide derivative facilitates nucleophilic attack by the amine, enabling efficient quaternization.
  • The triethylsilyl group stabilizes intermediates and influences steric and electronic properties, impacting reaction rates and selectivity.
  • The presence of the 2-hydroxyethyl group on the ammonium nitrogen may enable intramolecular hydrogen bonding or further functionalization post-synthesis.
  • The quaternary ammonium iodide salts with silylmethyl substituents are stable under inert atmosphere but may be sensitive to moisture and oxygen due to organosilicon reactivity.

Chemical Reactions Analysis

Types of Reactions

Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar solvents such as DMSO or methanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of quaternary ammonium salts with different substituents.

Scientific Research Applications

Pharmaceuticals

Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide shows potential in pharmaceutical applications primarily due to its antimicrobial properties. Compounds with similar quaternary ammonium structures are often studied for their ability to disrupt microbial membranes and inhibit growth.

Case Study : Research has indicated that quaternary ammonium compounds can be effective against various bacterial strains. For instance, studies on structurally related compounds have shown significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar properties .

Materials Science

The compound's unique structure allows it to be utilized in the development of novel materials. Its silyl groups can enhance the mechanical properties of polymers and coatings.

Data Table: Comparison of Material Properties

PropertyAmmonium Dimethyl(2-Hydroxyethyl)(Triethylsilylmethyl)-IodideTraditional Polymers
SolubilityHighModerate
Mechanical StrengthEnhancedVariable
Thermal StabilityImprovedModerate

The incorporation of this compound into polymer matrices could lead to materials with improved durability and functionality.

Biological Studies

Research into the biological activity of this compound is limited but promising. The presence of the quaternary ammonium structure suggests potential interactions with biological systems.

Interaction Studies : Preliminary studies indicate that this compound may interact with cell membranes, potentially leading to disruption of microbial cells . Further investigations are necessary to elucidate the specific mechanisms involved.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The reactivity profile indicates that it can participate in various chemical reactions typical for quaternary ammonium compounds.

Synthesis Steps:

  • Preparation of Precursors : Dimethylamino compounds are reacted with hydroxyethanol.
  • Formation of Quaternary Structure : The resulting product is then treated with triethylsilylmethyl iodide to form the final compound.

Mechanism of Action

The mechanism of action of Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide involves its interaction with biological membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, disrupting its structure and function. This can lead to increased permeability and eventual cell lysis. The compound can also interact with ion channels, affecting their function and leading to changes in cellular ion balance.

Comparison with Similar Compounds

Structural Analogues

(a) N,N,N-Triethyl-N-(2-hydroxyethyl)ammonium iodide
  • Structure : Contains three ethyl groups and a 2-hydroxyethyl group .
  • Key Difference: Lacks the triethylsilylmethyl group, resulting in lower molecular weight (C₉H₂₁INO vs. C₁₃H₃₀INO₃Si for the target compound) and reduced lipophilicity.
  • Applications: Used in ionic liquid monomers for polymers with high ionic conductivity .
(b) (2-Hydroxyethyl)-trimethylammonium iodide
  • Structure : Three methyl groups and a 2-hydroxyethyl group .
  • Key Difference: Simpler structure without silicon-containing groups; smaller molecular weight (C₅H₁₄INO vs. C₁₃H₃₀INO₃Si).
  • Applications : Intermediate in pharmaceuticals (e.g., choline derivatives) .
(c) Benzyltrimethylammonium iodide
  • Structure : Aromatic benzyl group with three methyl groups .
  • Key Difference : Aromaticity introduces π-π interaction capabilities, unlike the aliphatic triethylsilylmethyl group.
  • Applications : Catalyst in organic reactions (e.g., SN2 substitutions) .

Physicochemical Properties

Property Target Compound N,N,N-Triethyl-N-(2-hydroxyethyl)ammonium iodide (2-Hydroxyethyl)-trimethylammonium iodide
Molecular Weight ~423.34 g/mol (C₁₃H₃₀INO₃Si) 284.18 g/mol (C₉H₂₁INO) 231.08 g/mol (C₅H₁₄INO)
Hydrophilicity Moderate (due to -OH group) High (hydroxyethyl and ethyl groups) High (hydroxyethyl group)
Lipophilicity High (triethylsilylmethyl group) Low Low
Melting Point Not reported Likely <100°C (similar ionic liquids) 118–120°C

Biological Activity

Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide is a quaternary ammonium compound with a complex structure that suggests potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C₈H₂₀INO
  • Molecular Weight : Approximately 273.159 g/mol
  • Structure : The compound features a dimethylamino group, a hydroxyethyl moiety, and a triethylsilylmethyl group. The presence of iodine enhances its reactivity and solubility in various solvents .

Potential Biological Activities

Research into the biological activity of this compound indicates several promising properties:

  • Antimicrobial Properties : Similar quaternary ammonium compounds are known for their ability to disrupt microbial membranes. Preliminary studies suggest that this compound may exhibit antimicrobial activity due to its structure.
  • Cytotoxicity : Some studies have indicated potential cytotoxic effects against various cancer cell lines. The mechanism may involve the disruption of cellular membranes or interference with cellular signaling pathways.
  • Bioactivity in Drug Formulations : The compound's solubility and stability make it a candidate for use in drug formulations, particularly as a surfactant or stabilizer in pharmaceutical preparations .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, potential mechanisms include:

  • Membrane Disruption : Similar compounds often act by integrating into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : The presence of the quaternary ammonium structure may interfere with enzyme functions critical for microbial survival .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
Ammonium HydroxideNH₄OHSimple structure; primarily used as a cleaning agent
TriethylamineC₆H₁₅NTertiary amine; acts as a base in organic reactions
Benzalkonium ChlorideC₁₈H₃₈NClWidely used disinfectant; effective against bacteria
This compoundC₈H₂₀INOComplex structure combining silyl and hydroxy functional groups

This table highlights how this compound stands out due to its unique combination of functionalities that may enhance its biological activity compared to simpler compounds.

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